

An In-depth Technical Guide to the Isomers of C13H17CIN4O

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential isomers of the molecular formula **C13H17CIN4O**. Given the complexity and the vast number of potential structures for this formula, this document focuses on representative isomers from distinct heterocyclic classes, providing available data on their synthesis, characterization, and biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to the Isomeric Landscape of C13H17CIN4O

The molecular formula **C13H17CIN4O** suggests a rich isomeric landscape with a high degree of unsaturation, indicating the presence of multiple rings and/or double bonds. The incorporation of four nitrogen atoms and an oxygen atom points towards a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry due to their diverse biological activities.

This guide will explore isomers based on the following core structures:

- 1,2,4,5-Tetrazine Core: A six-membered aromatic ring with four nitrogen atoms.
- Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.



• 1,2,4-Triazole Core: A five-membered ring with three nitrogen atoms.

For each class, we will present a representative isomer, detailing its structure, synthesis, and known or potential biological activities.

Isomer I: A 1,2,4,5-Tetrazine Derivative

A prominent and well-characterized isomer of **C13H17CIN4O** is 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone.

Structure:

Table 1: Physicochemical Properties of 1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone

Property	Value
Molecular Formula	C13H17CIN4O
Molecular Weight	280.76 g/mol
CAS Number	125424-22-8
IUPAC Name	1-[5-(4-chlorophenyl)-6-ethyl-2-methyl-1,6-dihydro-1,2,4,5-tetrazin-3-yl]ethanone
SMILES	CCC1NN(C(=NN1C2=CC=C(C=C2)Cl)C(=O)C) C
InChI Key	KTTQNCPGLOVEFR-UHFFFAOYSA-N

Experimental Protocols

Synthesis: The synthesis of this class of 1,6-dihydro-1,2,4,5-tetrazine derivatives generally involves a multi-step process. A representative synthetic route is the acylation of a 1,6-dihydro-1,2,4,5-tetrazine precursor.[1]

• Step 1: Synthesis of the 1,6-dihydro-1,2,4,5-tetrazine precursor. This precursor can be synthesized through the reaction of a corresponding imidate with hydrazine.



- Step 2: Acylation. The 1,6-dihydro-1,2,4,5-tetrazine precursor is then acylated to introduce the acetyl group. For a similar compound, 1-acetyl-3-(4-chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine, the following protocol was used:
 - 3-(4-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine (3.0 mmol), chloroform (10 ml), and pyridine (0.25 ml, 3.1 mmol) are mixed.[1]
 - Acetyl chloride (3.0 mmol) in chloroform (10 ml) is added dropwise with stirring at room temperature.[1]
 - The reaction progress is monitored by Thin Layer Chromatography (TLC).[1]
 - Upon completion, the solvent is evaporated, and the crude product is purified by preparative thin-layer chromatography.[1]

Characterization:

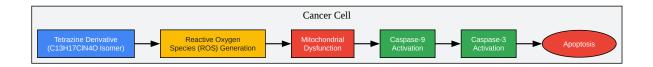
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure, identifying the positions of the substituents on the tetrazine ring and the chlorophenyl group.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
- Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the carbonyl (C=O) stretch of the acetyl group and the C=N and N-N bonds of the tetrazine ring.
- X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive threedimensional structure of the molecule. For a related compound, the tetrazine ring was found to adopt a non-symmetrical boat conformation.[1]

Biological Activity and Signaling Pathways

Derivatives of 1,2,4,5-tetrazine have shown a wide range of biological activities, including antitumor, antiviral, antibacterial, and antifungal properties.[2][3]



Antitumor Activity: Many s-tetrazine derivatives have been evaluated for their antitumor activities.[1] The proposed mechanism of action for some anticancer agents involves the induction of apoptosis. This can be visualized through the following signaling pathway.



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Figure 1: Proposed apoptotic signaling pathway induced by tetrazine derivatives.

Bioorthogonal Chemistry: Tetrazines are widely used in bioorthogonal chemistry, particularly in inverse electron-demand Diels-Alder (IEDDA) reactions.[4][5] This reactivity allows for their use in applications like cellular imaging and drug delivery.[6]

Isomer II: A Pyrimidine Derivative

While a specific pyrimidine isomer with the formula **C13H17CIN4O** is not readily found in the literature with full characterization, based on known pyrimidine chemistry, a plausible structure is 4-((4-chlorophenyl)amino)-5-ethyl-6-methyl-N-methylpyrimidin-2-amine. Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[4]

Proposed Structure:

Table 2: Predicted Physicochemical Properties of a Putative Pyrimidine Isomer

Property	Predicted Value
Molecular Formula	C13H17CIN4O
Molecular Weight	280.76 g/mol
General Class	Aminopyrimidine



Experimental Protocols

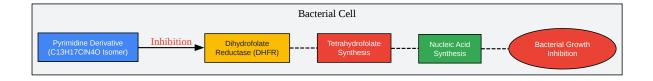
General Synthesis of Aminopyrimidines: The synthesis of substituted aminopyrimidines often involves the condensation of a β -dicarbonyl compound (or its equivalent) with a guanidine derivative. Subsequent modifications, such as nucleophilic aromatic substitution, can be used to introduce the desired substituents.

Characterization: Standard analytical techniques such as NMR, MS, and IR would be employed to confirm the structure of any synthesized pyrimidine isomer.

Biological Activity and Signaling Pathways

Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities.[4]

Antimicrobial Activity: Many pyrimidine-containing compounds have demonstrated potent antibacterial and antifungal activity. Their mechanism of action can involve the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR).



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Figure 2: General mechanism of action for antimicrobial pyrimidine derivatives targeting DHFR.

Isomer III: A 1,2,4-Triazole Derivative

The 1,2,4-triazole scaffold is another important heterocyclic core that can be present in an isomer of **C13H17CIN4O**. A potential isomer is 1-(4-chlorophenyl)-N-ethyl-N-methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine. 1,2,4-triazole derivatives are well-known for their antifungal, antibacterial, and anticonvulsant activities.

Proposed Structure:



Table 3: Predicted Physicochemical Properties of a Putative 1,2,4-Triazole Isomer

Property	Predicted Value
Molecular Formula	C13H17CIN4O
Molecular Weight	280.76 g/mol
General Class	Aminomethyl-1,2,4-triazole

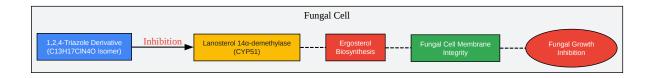
Experimental Protocols

General Synthesis of 1,2,4-Triazoles: A common method for synthesizing 1,2,4-triazoles is the reaction of a hydrazide with a thioamide, followed by cyclization. Another approach involves the reaction of nitriles with hydrazine.

Characterization: The structural elucidation of a synthesized 1,2,4-triazole isomer would rely on spectroscopic methods like NMR, MS, and IR.

Biological Activity and Signaling Pathways

Antifungal Activity: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are 1,2,4-triazole derivatives. Their primary mechanism of action is the inhibition of lanosterol 14α -demethylase, a key enzyme in ergosterol biosynthesis in fungi.



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Figure 3: Mechanism of action for antifungal 1,2,4-triazole derivatives.

Conclusion



The molecular formula **C13H17CIN4O** represents a vast chemical space with numerous potential isomers, each with the possibility of unique biological activities. This guide has provided an in-depth look at representative isomers from the tetrazine, pyrimidine, and triazole classes. The presented data on synthesis, characterization, and potential signaling pathways serve as a valuable starting point for further research and development in the fields of medicinal chemistry and drug discovery. The exploration of this diverse group of isomers holds significant promise for the identification of novel therapeutic agents.

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